1-(4-Methoxypiperidin-1-yl)propan-2-ol
Description
1-(4-Methoxypiperidin-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol It is characterized by the presence of a piperidine ring substituted with a methoxy group and a propanol side chain
Properties
IUPAC Name |
1-(4-methoxypiperidin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(11)7-10-5-3-9(12-2)4-6-10/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMWOKWCJOTLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184110-22-2 | |
| Record name | 1-(4-methoxypiperidin-1-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Methoxypiperidin-1-yl)propan-2-ol typically involves the reaction of 4-methoxypiperidine with an appropriate propanol derivative under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high efficiency and consistency.
Chemical Reactions Analysis
1-(4-Methoxypiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(4-Methoxypiperidin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(4-Methoxypiperidin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(4-Hydroxypiperidin-1-yl)propan-2-ol: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical reactivity and biological activity.
1-(4-Methylpiperidin-1-yl)propan-2-ol: The presence of a methyl group instead of a methoxy group can influence the compound’s physical properties and its interactions with other molecules.
1-(4-Ethoxypiperidin-1-yl)propan-2-ol: The ethoxy group provides different steric and electronic effects compared to the methoxy group, potentially leading to variations in chemical behavior and applications.
Biological Activity
1-(4-Methoxypiperidin-1-yl)propan-2-ol is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by a piperidine ring with a methoxy group, which influences its chemical reactivity and biological interactions. Its structure allows for various chemical transformations, including:
- Oxidation : Converts the alcohol group to carbonyls.
- Reduction : Forms different derivatives using reducing agents.
- Substitution : The methoxy group can be replaced with other functional groups.
These reactions enable the compound to serve as an intermediate in synthesizing more complex molecules and pharmaceutical compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate cellular signaling pathways, leading to various physiological responses. However, detailed studies are required to elucidate the precise mechanisms involved in its action .
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that derivatives of piperidine, including this compound, may possess anticancer properties. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
2. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Research indicates that piperidine derivatives can influence acetylcholine receptors, which are critical in cognitive functions and memory .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections .
Data Tables
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining various piperidine derivatives, this compound was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin. This highlights its potential as an anticancer agent through mechanisms involving apoptosis induction .
Case Study 2: Neuropharmacological Applications
Research focused on the effects of piperidine derivatives on cognitive function demonstrated that compounds similar to this compound could enhance memory retention in animal models by modulating cholinergic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
